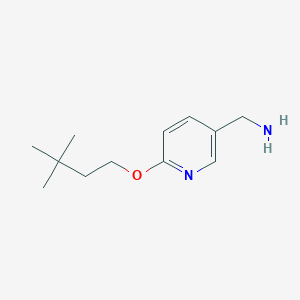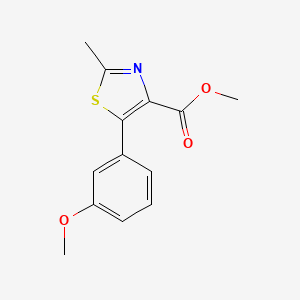
1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone
Vue d'ensemble
Description
1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone is an organic compound characterized by the presence of a morpholine ring and two hydroxyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone typically involves the reaction of 2,6-dihydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR and HPLC, are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
2,6-Dihydroxybenzaldehyde: Lacks the morpholine ring, making it less soluble.
4-Morpholinobenzaldehyde: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding.
Uniqueness: 1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone is unique due to the presence of both hydroxyl groups and a morpholine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds .
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-(2,6-dihydroxy-4-morpholin-4-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO4/c1-8(14)12-10(15)6-9(7-11(12)16)13-2-4-17-5-3-13/h6-7,15-16H,2-5H2,1H3 |
Clé InChI |
DTXHOCMXEIIFJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1O)N2CCOCC2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diazabicyclo[2.2.2]octane, hydrochloride](/img/structure/B8563394.png)
![4-(4-[1,2,3]Triazol-1-yl-butyl)phenol](/img/structure/B8563402.png)

![Tert-butyl [2-oxo-2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B8563417.png)

![7-Amino-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-6-ol](/img/structure/B8563433.png)
![4-{[Benzyl(butyl)carbamoyl]amino}benzoic acid](/img/structure/B8563451.png)

![2-[6-(Pyrimidin-5-yl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8563474.png)

![3-(Diphenylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-1,3-oxazolidine](/img/structure/B8563502.png)

